N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine

Organic Synthesis Medicinal Chemistry Triazine Derivatives

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS 3140-74-7) is a substituted s-triazine derivative characterized by a chlorine atom and two dimethylamino groups at the 2- and 4-positions of the triazine ring. This compound is also known as the Altretamine Monochloro Analog (USP) and is chemically defined as 6-Chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine.

Molecular Formula C7H12ClN5
Molecular Weight 201.66 g/mol
CAS No. 3140-74-7
Cat. No. B1605427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
CAS3140-74-7
Molecular FormulaC7H12ClN5
Molecular Weight201.66 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)Cl)N(C)C
InChIInChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3
InChIKeyQEHWAQITIOWIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS 3140-74-7): Essential Procurement Guide for a Triazine-Derived Chemical Intermediate


N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine (CAS 3140-74-7) is a substituted s-triazine derivative characterized by a chlorine atom and two dimethylamino groups at the 2- and 4-positions of the triazine ring . This compound is also known as the Altretamine Monochloro Analog (USP) and is chemically defined as 6-Chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine [1]. It is a key synthetic intermediate and impurity reference standard for the antineoplastic agent altretamine .

Why Generic Substitution of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine Is Not Advisable: A Procurement Risk Assessment


Generic substitution of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine with other triazine derivatives, such as Altretamine (hexamethylmelamine) or the Altretamine Dichloro Analog, is not feasible due to the specific reactivity and functional requirements of downstream applications. The presence of a single chlorine atom in the target compound provides a unique handle for further derivatization through nucleophilic substitution, enabling the synthesis of a variety of structurally distinct molecules . In contrast, the fully substituted Altretamine lacks this reactive site, while the Dichloro Analog (CAS 2401-64-1) offers a different substitution pattern that would lead to divergent reaction pathways and final products [1]. Therefore, the selection of this specific monochloro intermediate is critical for achieving desired synthetic outcomes and for fulfilling regulatory requirements in pharmaceutical impurity profiling.

Quantitative Differentiation Evidence for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine Against Key Comparators


Structural Distinction as a Monochloro Intermediate for Selective Nucleophilic Substitution

The compound contains a single chlorine atom at the 6-position of the triazine ring, a feature absent in the parent drug Altretamine. This monochloro substitution provides a defined reactive site for further chemical modification, whereas the fully substituted Altretamine (C9H18N6) lacks this reactive handle . The Dichloro Analog (CAS 2401-64-1) contains two chlorine atoms, which would lead to a different substitution pattern and potential for side reactions .

Organic Synthesis Medicinal Chemistry Triazine Derivatives

Regulatory Role as a Designated USP Altretamine Impurity Reference Standard

The compound is designated as the Altretamine Monochloro Analog (USP), a specific impurity reference standard listed by the United States Pharmacopeia for the quality control of Altretamine drug substance and product [1]. This designation provides a clear, quantifiable metric for purity assessment; the target compound serves as a calibrated marker against which unknown impurities in Altretamine lots are identified and quantified [2]. Generic triazine analogs do not possess this formal regulatory recognition.

Pharmaceutical Analysis Quality Control Impurity Profiling

Potential for Synthesis of Temperature and pH-Responsive Starches

6-Chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine is a reagent used in the preparation of temperature and pH responsive starches . This application exploits the reactivity of the chloro group for grafting onto starch backbones, a capability not shared by the fully substituted and less reactive Altretamine. The resulting modified starches have potential applications in drug delivery and smart materials.

Polymer Chemistry Materials Science Starch Modification

Optimal Application Scenarios for N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine in Scientific and Industrial Procurement


Pharmaceutical Quality Control and Regulatory Compliance

This compound is the preferred choice for analytical method development, method validation (AMV), and quality control (QC) applications for Altretamine drug substance and finished products. Its use as a USP-designated impurity standard ensures compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production [1]. Procurement is essential for identifying and quantifying the specific monochloro impurity in Altretamine lots, as demonstrated in HPLC methods [2].

Synthesis of Novel Triazine-Based Bioactive Molecules

As a reactive monochloro intermediate, this compound serves as a critical building block in the synthesis of diverse triazine derivatives. Its single chlorine atom can be selectively displaced by various nucleophiles, enabling the creation of compound libraries for drug discovery programs targeting antitumor, antifungal, or other therapeutic areas [1]. This contrasts with the limited reactivity of fully substituted analogs like Altretamine.

Development of Smart Polymer Materials

The compound's ability to modify polysaccharides like starch to create temperature- and pH-responsive materials opens avenues in polymer chemistry and drug delivery system design [1]. Its reactivity profile is uniquely suited for grafting onto natural polymers, a property not shared by less reactive triazine analogs, making it a specific procurement target for materials science research.

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